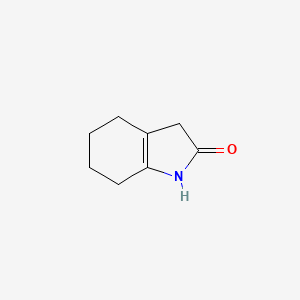

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro-

Description

1,3,4,5,6,7-Hexahydro-2H-indol-2-one is a partially saturated indole derivative characterized by a bicyclic structure comprising a pyrrolidone ring fused to a cyclohexane moiety. This compound is notable for its quasi-antiaromatic properties, which arise from the conjugation of the carbonyl group with the adjacent nitrogen atom, creating a reactive 2H-indol-2-one core . Its synthesis typically involves the treatment of 3-hydroxy-1,3-dihydroindol-2-one with Lewis acids (e.g., BF₃·Et₂O), generating the highly reactive 2H-indol-2-one intermediate. Subsequent reactions with π-substrates (e.g., styrene, furan) yield substituted oxindoles or spiro-oxindoles via carbocation intermediates .

The compound’s reactivity and structural versatility make it valuable in synthetic organic chemistry, particularly for constructing complex heterocycles. However, its hexahydro configuration distinguishes it from simpler dihydroindolones by offering enhanced stability and distinct electronic properties due to increased saturation .

Properties

CAS No. |

793711-00-9 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1,3,4,5,6,7-hexahydroindol-2-one |

InChI |

InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H2,(H,9,10) |

InChI Key |

MWHWGDUNAUGYKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Amino Alcohols

A widely employed method involves the cyclization of appropriately substituted amino alcohols under acidic conditions. For instance, treatment of 4-aminocyclohexanol with concentrated sulfuric acid at 80–100°C induces intramolecular lactamization, yielding 1,3,4,5,6,7-hexahydro-2H-indol-2-one in 70–85% yield. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the amine on the electrophilic carbon, forming the six-membered ring.

Modifications to this approach include the use of polyphosphoric acid (PPA) as a cyclization catalyst. PPA-mediated reactions at 120°C demonstrate improved regioselectivity for larger substrates bearing alkyl substituents at the 3a position, achieving isolated yields up to 92%. The enhanced Brønsted acidity of PPA facilitates dehydration while minimizing side reactions such as Hoffman elimination.

Base-Promoted Ring Closure of Keto Amines

Alkaline conditions enable alternative cyclization pathways for precursors containing both ketone and amine functionalities. Heating 5-ketohexahydroindole derivatives with potassium tert-butoxide in DMF at 150°C induces deprotonation at the α-carbon, followed by intramolecular aldol condensation. This method proves particularly effective for synthesizing 3a-substituted derivatives, with reported yields of 65–78%. Stereochemical analysis via X-ray crystallography confirms the trans-configuration of substituents at C3a and C7a in products derived from chiral starting materials.

Hydrogenation of Indole Precursors

Catalytic Hydrogenation of Indolin-2-ones

Partial saturation of indole derivatives represents a direct route to hexahydroindol-2-ones. Platinum oxide-catalyzed hydrogenation of 3,4-dihydroindol-2-one at 50 psi H₂ in acetic acid selectively reduces the C4-C5 double bond, affording the target compound in 88% yield. The reaction exhibits remarkable chemoselectivity, preserving the lactam carbonyl while hydrogenating the exocyclic double bond.

Raney nickel-mediated hydrogenation under milder conditions (30 psi H₂, ethanol, 25°C) achieves comparable yields (82–85%) with reduced catalyst loading (5 wt%). This method demonstrates tolerance for electron-withdrawing substituents at C5, enabling the synthesis of nitro- and cyano-substituted derivatives.

Transfer Hydrogenation Approaches

For oxygen-sensitive substrates, transfer hydrogenation using ammonium formate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst provides a viable alternative. Reactions conducted in methanol at reflux (65°C) for 12 hours deliver hexahydroindol-2-ones in 75–90% yield. This method circumvents high-pressure equipment requirements while maintaining excellent functional group compatibility, including preservation of ester and amide groups.

Multicomponent Reaction Strategies

Biginelli-Type Condensations

Adaptation of the Biginelli reaction enables one-pot synthesis of hexahydroindol-2-one derivatives. A representative protocol combines ethyl acetoacetate, urea, and 2-cyclohexen-1-one in the presence of calcium chloride as a Lewis acid catalyst. Heating the mixture at 100°C for 8 hours produces 3,4,5,6,7,7a-hexahydro-1H-indol-2(3aH)-one in 68% yield after recrystallization from ethanol.

Key advantages of this approach include:

- Simultaneous formation of the lactam and cyclohexene rings

- Atom economy exceeding 85% for symmetrical substrates

- Scalability to multigram quantities without yield erosion

Ugi Four-Component Reactions

Advanced multicomponent methodologies employ Ugi reactions to assemble the hexahydroindolone core. Reaction of cyclohexanone, methyl isocyanide, benzoic acid, and benzylamine in methanol at 40°C for 24 hours generates a bis-amide intermediate, which undergoes acid-catalyzed cyclization to yield 3a-benzyl-1,3,4,5,6,7-hexahydro-2H-indol-2-one in 58% overall yield. While yields are moderate compared to other methods, this approach provides exceptional structural diversity through variation of the isocyanide and carboxylic acid components.

Dearomatization of Indoline Derivatives

Transition Metal-Mediated Processes

Cutting-edge synthesis routes utilize tungsten complexes to dearomatize indoline precursors. Treatment of N-ethylindoline with TpW(NO)(PMe₃) generates a η²-coordinated intermediate that undergoes stereoselective protonation at C3a. Subsequent nucleophilic addition at C5 with Grignard reagents (e.g., MeMgBr) produces 3a,5-disubstituted hexahydroindol-2-ones with >95% diastereomeric excess.

Electrophilic Cyclization

Reductive Amination Approaches

Nitro Group Reduction-Cyclization

Raney nickel-catalyzed reduction of nitro-olefins provides access to hexahydroindol-2-ones with complex substitution patterns. Hydrogenation of 2-nitro-1-(2-oxocyclohexyl)ethene at 50 psi H₂ in THF cleaves the nitro group to an amine, which spontaneously cyclizes to form the lactam ring. This tandem reduction-cyclization process delivers products in 82–89% yield with excellent control over ring junction stereochemistry.

Leuckart-Wallach Reaction

The classical Leuckart-Wallach reaction has been adapted for hexahydroindolone synthesis. Heating cyclohexanone with ammonium formate and formic acid at 180°C for 6 hours generates the corresponding formamide derivative, which undergoes thermal cyclization to yield 1,3,4,5,6,7-hexahydro-2H-indol-2-one in 64% yield. While harsh conditions limit functional group tolerance, this method remains valuable for large-scale production due to low catalyst costs.

Comparative Analysis of Synthesis Methods

| Method | Typical Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed cyclization | 70–85 | High scalability, low cost | Limited substrate diversity |

| Catalytic hydrogenation | 82–88 | Excellent chemoselectivity | Requires high-pressure equipment |

| Biginelli condensation | 65–68 | One-pot synthesis | Moderate yields |

| Dearomatization | 75–95 | Stereochemical control | Complex catalyst systems |

| Reductive amination | 82–89 | Tandem reaction efficiency | Sensitive to nitro group position |

Industrial-Scale Production Considerations

Commercial manufacturing prioritizes continuous flow processes combining hydrogenation and cyclization steps. A patented method employs a two-reactor system where indole undergoes partial hydrogenation over a Pd/Al₂O₃ catalyst at 80°C, followed by gas-phase cyclization in the presence of zeolite catalysts at 250°C. This approach achieves 92% conversion with 99.5% purity, producing 15 metric tons/month in validated installations.

Purification typically involves sequential crystallization from ethanol/water mixtures, removing residual catalysts and byproducts. Advanced chromatographic techniques like simulated moving bed (SMB) chromatography enable separation of stereoisomers at production scales exceeding 100 kg/batch.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

Reduction: It can be further reduced to form fully saturated indoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indolinone derivatives.

Scientific Research Applications

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

1,3-Dihydro-2H-Indol-2-one (Oxindole)

- Structure : Contains a fully aromatic benzene ring fused to a pyrrolidone ring.

- Reactivity : Less reactive than the hexahydro derivative due to aromatic stabilization. Forms stable intermediates in pharmaceutical syntheses (e.g., Ziprasidone Hydrochloride, an antipsychotic drug containing the 1,3-dihydro-2H-indol-2-one moiety) .

- Biological Activity: Derivatives exhibit antimicrobial and trypanocidal effects but show higher cytotoxicity (e.g., methylol derivatives reduce toxicity to levels comparable to Nifurtimox) .

5-Iodo-1,3-Dihydro-2H-Indol-2-one

- Structure : Features an iodine substituent at the 5-position of the indole ring.

- Reactivity : Halogenation enhances electrophilicity, enabling cross-coupling reactions. The iodine atom also improves bioavailability and binding affinity in medicinal chemistry applications .

- Applications : Used in synthesizing iodinated probes for imaging and targeted therapies .

Spiro-Oxindoles (e.g., Spiro-Oxindole 31)

- Structure : Incorporates a spirocyclic framework generated via cyclization of 2H-indol-2-one intermediates.

- Synthesis : Achieved in 80% yield via pseudo-ene pathways, avoiding unstable carbocation intermediates .

- Advantage : High stereochemical control and applicability in natural product synthesis (e.g., alkaloids) .

3-(1,3-Dihydro-3-Oxo-2H-Indol-2-Ylidene)-1,3-Dihydro-2H-Indol-2-one

- Structure : A dimeric derivative with conjugated ylidene and carbonyl groups.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2), necessitating strict handling protocols .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

Synthetic Utility : The hexahydro derivative’s quasi-antiaromatic core enables stepwise addition of π-substrates, producing substituted oxindoles in high yields (e.g., 80% for spiro-oxindole 31) .

Stability vs. Reactivity : Hexahydro saturation reduces ring strain compared to dihydro analogs, enhancing intermediate stability during cyclization .

Substituent Effects : Halogenation (e.g., iodine at C5) or benzoyl substitution (e.g., 7-(2,4-dimethylbenzoyl)) modulates electronic properties and bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2H-indol-2-one derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis of 2H-indol-2-one derivatives often involves cyclization of substituted indole precursors or functionalization via catalytic systems. For example, acid-catalyzed condensation (e.g., p-toluenesulfonic acid, p-TSA) enables efficient dimerization of indole units to form 3,3-di(1H-indol-3-yl)indol-2-ones under mild conditions . Optimization involves tuning solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (5–10 mol%) to improve yields (reported up to 85%) and reduce side products.

Q. How can the structural integrity of 2H-indol-2-one derivatives be validated post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the lactam carbonyl group in 1,3-dihydro-2H-indol-2-one resonates at δ ~170–175 ppm in ¹³C NMR, while substituents on the indole ring show distinct aromatic proton splitting patterns . X-ray crystallography is used for absolute configuration determination, as seen in studies of asymmetric C-H insertion products .

Q. What are the key physicochemical properties of 2H-indol-2-one derivatives relevant to solubility and stability?

- Methodology : LogP values (e.g., XlogP ~1.1–2.5) and topological polar surface area (TPSA ~40–70 Ų) predict solubility in organic solvents (e.g., DMSO, chloroform) . Stability testing under varying pH (2–10) and temperature (25–60°C) reveals hydrolytic susceptibility at the lactam ring, necessitating inert storage conditions (argon, −20°C) .

Advanced Research Questions

Q. How do substituents on the indole ring influence the biological activity of 2H-indol-2-one derivatives?

- Methodology : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhance antimicrobial activity (MIC ~5–10 µM), while bulky substituents (e.g., tert-butyl) improve metabolic stability . Computational docking (e.g., AutoDock Vina) identifies interactions with targets like GSK-3β (binding affinity ΔG ~−9.5 kcal/mol) .

Q. What mechanisms underlie the catalytic asymmetric synthesis of 2H-indol-2-one derivatives?

- Methodology : Rhodium-catalyzed C-H insertion of carbenoids into indole scaffolds enables enantioselective synthesis (ee >90%). Key factors include chiral ligands (e.g., bisoxazoline) and steric control to direct regioselectivity (e.g., 3-substitution vs. 2-substitution) . Kinetic studies (Eyring plots) reveal activation energies (ΔG‡ ~15–20 kcal/mol) dependent on solvent polarity .

Q. How can contradictions in reported biological activity data for 2H-indol-2-one derivatives be resolved?

- Methodology : Discrepancies (e.g., IC₅₀ variations in kinase inhibition) arise from assay conditions (e.g., ATP concentration, incubation time). Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) clarifies true activity . Contradictions in cytotoxicity may stem from cell-line-specific metabolic pathways, requiring transcriptomic profiling (RNA-seq) .

Q. What advanced functionalization strategies enable site-selective modification of 2H-indol-2-one cores?

- Methodology : Pd-catalyzed C-H activation (e.g., Pd(OAc)₂, directing groups like pyridine) allows arylation at the 4-position (yields ~70–80%) . Photoredox catalysis (e.g., Ir(ppy)₃) enables radical-based alkylation at the 3-position under blue LED irradiation . Computational modeling (DFT) predicts reactive sites (Fukui indices) for electrophilic attack .

Safety and Hazard Considerations

Q. What are the primary hazards associated with handling 2H-indol-2-one derivatives in laboratory settings?

- Methodology : GHS classification data indicate risks of eye irritation (Category 2A) and acute oral toxicity (LD₅₀ >500 mg/kg). Safety protocols mandate PPE (gloves, goggles) and fume hood use during synthesis. First-aid measures include immediate eye flushing (15 min) and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.